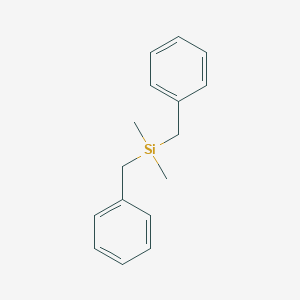

Dibenzyldimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Si/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSNFACJRATEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066287 | |

| Record name | Silane, dimethylbis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17964-30-6 | |

| Record name | 1,1′-[(Dimethylsilylene)bis(methylene)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17964-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-((dimethylsilylene)bis(methylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017964306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[(dimethylsilylene)bis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethylbis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZYLDIMETHYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Crystal Structure of Dibenzyldimethylsilane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the crystal structure of dibenzyldimethylsilane (C₁₆H₂₀Si). It is intended for researchers, scientists, and drug development professionals who utilize crystallographic data for molecular design, solid-state characterization, and computational modeling. This document delves into the molecular geometry, crystallographic parameters, and the underlying chemical principles governing the observed structure, supported by experimental data and established theories.

Introduction: The Significance of Organosilicon Crystal Structures

Organosilicon compounds are of paramount importance in a multitude of scientific and industrial fields, including pharmaceuticals, materials science, and organic synthesis. Their unique electronic and steric properties, largely influenced by the silicon atom, give rise to novel molecular architectures and reactivities. The precise determination of their three-dimensional structure in the solid state through techniques like X-ray crystallography is fundamental to understanding their chemical behavior and designing new functional molecules.[1][2][3] this compound serves as an exemplary case study for examining the subtle stereoelectronic effects that dictate molecular conformation and crystal packing.

Molecular Geometry and Conformation

The crystal structure of this compound reveals a tetrahedral geometry around the central silicon atom, albeit with notable distortions from an ideal tetrahedral arrangement.[4][5][6][7] This deviation is a direct consequence of the different electronic demands of the methyl and benzyl substituents attached to the silicon.

Bond Lengths and Angles: A Departure from Ideality

The experimentally determined bond lengths and angles for this compound are summarized in the table below. A key observation is the elongation of the Si-C(benzyl) bonds compared to the Si-C(methyl) bonds.[4][5][6][7]

| Parameter | Value |

| Si-C(benzyl) Bond Length | 1.884 (1) Å and 1.883 (1) Å |

| Si-C(methyl) Bond Length | 1.856 (1) Å and 1.853 (1) Å |

| C(benzyl)-Si-C(benzyl) Bond Angle | 107.60 (6)° |

Data sourced from Knauer et al. (2015).[4]

This disparity in bond lengths is accompanied by a compression of the C(benzyl)-Si-C(benzyl) bond angle to 107.60 (6)°, which is 1.9° smaller than the ideal tetrahedral angle of 109.5°.[4][5][6]

Theoretical Interpretation: Bent's Rule in Action

These structural distortions can be rationalized by Bent's rule , which states that atomic s-character tends to concentrate in orbitals directed towards more electropositive substituents.[4] In this compound, the benzylic carbon atoms are more electronegative than the methyl carbon atoms. Consequently, the silicon atom directs more p-character into the orbitals forming the Si-C(benzyl) bonds.[4] An increase in p-character leads to longer bonds and smaller bond angles, which is precisely what is observed experimentally.[4]

Caption: Conceptual application of Bent's Rule to this compound.

Crystallographic Data and Packing

This compound crystallizes in the monoclinic space group P2₁/n. The crystal packing is dominated by van der Waals forces, with no significant intermolecular interactions such as hydrogen bonds observed.[4][5][6][7]

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀Si |

| Molecular Weight | 240.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 6.1045 (2) Å |

| b | 19.8512 (6) Å |

| c | 11.8396 (3) Å |

| α | 90° |

| β | 98.069 (3)° |

| γ | 90° |

| Volume | 1420.54 (7) ų |

| Z | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Knauer et al. (2015).[4]

Experimental Determination: A Methodological Overview

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, from which atomic positions, bond lengths, and angles can be derived.[3]

Step-by-Step Experimental Workflow

-

Crystal Growth: High-quality single crystals of this compound are required for diffraction analysis. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques. The choice of solvent is critical and is often determined empirically.

-

Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[7] The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Conclusion and Future Perspectives

The crystal structure of this compound provides a clear and experimentally validated example of the influence of substituent electronegativity on molecular geometry, as explained by Bent's rule. The detailed structural information presented in this guide is invaluable for computational chemists performing molecular modeling, for medicinal chemists designing silicon-containing bioactive molecules, and for materials scientists developing novel organosilicon-based materials. Future studies could explore the potential for polymorphism in this compound under different crystallization conditions and investigate the crystal structures of related benzylsilanes to further elucidate structure-property relationships in this important class of compounds.

References

-

Knauer, L., Golz, C., Kroesen, U., Koller, S. G., & Strohmann, C. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o391–o392. [Link]

-

PubMed. (2015). Crystal structure of di-benzyl-dimethyl-silane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o391–o392. [Link]

-

Sci-Hub. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o391–o392. [Link]

-

IUCr Journals. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o391–o392. [Link]

-

Kira, M., Sato, K., Kabuto, C., & Sakurai, H. (1989). Chemistry of organosilicon compounds. 255. Preparation and x-ray crystal structure of the first pentacoordinate silylsilicates. Journal of the American Chemical Society, 111(1), 374-375. [Link]

-

Párkányi, L. (1981). Crystal structure determinations of organosilicon compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(8), 647-652. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 23, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of dibenzyldimethylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of di-benzyl-dimethyl-silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Crystal structure of this compound / Acta Crystallographica Section E Crystallographic Communications, 2015 [sci-hub.box]

- 7. journals.iucr.org [journals.iucr.org]

Methodological & Application

Dibenzyldimethylsilane: A Strategic Protecting Group in the Total Synthesis of Natural Products

Introduction: Navigating Complexity in Natural Product Synthesis with Strategic Protection

The total synthesis of complex natural products is a formidable challenge in organic chemistry, demanding a masterful orchestration of chemical reactions to construct intricate molecular architectures. A critical aspect of this endeavor is the strategic use of protecting groups, temporary modifications of functional groups that prevent undesired side reactions.[1] The ideal protecting group should be readily installed, stable under a variety of reaction conditions, and selectively removable without affecting other sensitive functionalities within the molecule.

This application note delves into the utility of dibenzyldimethylsilane as a specialized protecting group for diols in the synthesis of natural products. While less common than its counterparts like di-tert-butylsilylene, the dibenzyldimethylsilyl group offers a unique combination of steric bulk and a distinct deprotection pathway, providing chemists with a valuable tool for orthogonal protection strategies. This guide will explore the mechanistic underpinnings of its application, provide detailed protocols for its use, and showcase its strategic importance in the context of complex molecule synthesis.

The Dibenzyldimethylsilylene Acetal: A Unique Orthogonal Protecting Group

This compound, in the form of its dichlorosilane derivative, reacts with 1,2- and 1,3-diols to form a cyclic dibenzyldimethylsilylene acetal. This protecting group combines the features of both silyl ethers and benzyl ethers, leading to a unique reactivity profile.

Mechanism of Protection and Deprotection

The protection of a diol with dibenzyldimethylsilyl dichloride proceeds via a standard nucleophilic attack of the hydroxyl groups on the silicon center, typically in the presence of a base such as imidazole or triethylamine to neutralize the liberated HCl.

The key advantage of the dibenzyldimethylsilyl group lies in its deprotection. The silicon-oxygen bonds can be cleaved under standard fluoride-mediated conditions (e.g., TBAF), characteristic of silyl ethers. However, the presence of the two benzyl groups on the silicon atom also allows for deprotection via hydrogenolysis. This dual reactivity is the cornerstone of its utility in orthogonal protection schemes.

dot

Caption: Hypothetical Orthogonal Strategy in Natural Product Synthesis.

In this scenario, a 1,3-diol can be protected as a dibenzyldimethylsilylene acetal, while other hydroxyl groups are protected with standard silyl ethers like TBDMS. Later in the synthesis, the dibenzyldimethylsilyl group can be selectively removed by hydrogenolysis, leaving the TBDMS group intact for subsequent transformations. Conversely, the TBDMS group could be removed under mildly acidic conditions without affecting the dibenzyldimethylsilylene acetal. This orthogonal relationship is a powerful tool for regioselective manipulation of polyol systems.

Experimental Protocols

The following are detailed, self-validating protocols for the protection of a generic 1,3-diol with dibenzyldimethylsilyl dichloride and its subsequent deprotection via hydrogenolysis.

Protocol 1: Protection of a 1,3-Diol with Dibenzyldimethylsilyl Dichloride

This protocol is based on established procedures for the formation of dialkylsilylene acetals.

Materials:

-

1,3-Diol substrate (1.0 equiv)

-

Dibenzyldimethylsilyl dichloride (1.1 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the 1,3-diol (1.0 equiv) and imidazole (2.5 equiv).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dibenzyldimethylsilyl dichloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

-

Expected Outcome: Formation of the dibenzyldimethylsilylene acetal as a single product, identifiable by 1H and 13C NMR spectroscopy (disappearance of diol protons, appearance of benzylic and methyl protons on the silicon).

-

Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied. Ensure all reagents and solvents are strictly anhydrous, as moisture will hydrolyze the dichlorosilane.

Protocol 2: Deprotection of a Dibenzyldimethylsilylene Acetal via Hydrogenolysis

This protocol is based on standard conditions for the hydrogenolytic cleavage of benzyl ethers. [2] Materials:

-

Dibenzyldimethylsilylene-protected diol (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H2) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

To a round-bottom flask, add the dibenzyldimethylsilylene-protected diol (1.0 equiv) and the solvent (MeOH or EtOAc).

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Self-Validation:

-

Expected Outcome: Complete removal of the dibenzyldimethylsilyl group to regenerate the free diol. The byproducts, toluene and dimethylsilanediol, are typically volatile or easily removed during workup and chromatography.

-

Troubleshooting: If the reaction is slow, increasing the catalyst loading or the hydrogen pressure may be beneficial. Ensure the catalyst is active; if necessary, use a fresh batch. Some substrates may require a different solvent system for optimal results.

Data Summary

The following table summarizes typical reaction conditions for the protection of diols with bulky dialkylsilyl dichlorides and the deprotection of the resulting acetals. While specific data for this compound is sparse in the literature, the conditions are analogous to those used for the di-tert-butylsilylene group.

| Protecting Group | Substrate | Protection Conditions | Deprotection Conditions | Yield (%) | Reference |

| Di-tert-butylsilylene | 1,3-Diol | Di-tert-butyldichlorosilane, Imidazole, DMF | TBAF, THF | >90 | [3] |

| Di-tert-butylsilylene | 1,3-Diol | Di-tert-butyldichlorosilane, Et3N, CH2Cl2 | HF-Pyridine, THF | >85 | [4] |

| Dibenzyldimethylsilylene | 1,3-Diol (Proposed) | Dibenzyldimethylsilyl dichloride, Imidazole, DMF | H2, 10% Pd/C, MeOH | (High) | (Analogous) |

Conclusion

This compound represents a valuable, albeit underutilized, protecting group for diols in the intricate art of natural product synthesis. Its unique feature of being cleavable by both fluoride ions and hydrogenolysis provides a powerful tool for achieving orthogonality in complex synthetic sequences. The detailed protocols and strategic considerations presented in this application note are intended to empower researchers to confidently incorporate this versatile protecting group into their synthetic arsenals, thereby facilitating the efficient construction of complex and biologically significant molecules. As the quest for novel therapeutic agents continues to drive innovation in total synthesis, the strategic application of such specialized protecting groups will undoubtedly play an ever more critical role.

References

- Trost, B. M.; Caldwell, C. G. A New Protecting Group for Diols. Tetrahedron Lett.1981, 22 (49), 4999–5002.

- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.

Sources

Troubleshooting & Optimization

Dibenzyldimethylsilane (DBDM-Si) Protection: A Technical Guide to Yield Optimization

Welcome to the Technical Support Center for optimizing dibenzyldimethylsilane (DBDM-Si) protection reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this unique silyl ether for alcohol protection. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.

Introduction: Why Choose this compound?

The protection of alcohols is a cornerstone of multi-step organic synthesis, preventing their unwanted reaction with strong bases, nucleophiles, or during oxidation/reduction steps.[1][2] While common silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used, this compound (DBDM-Si) offers a distinct profile. Its steric bulk, provided by the two benzyl groups, confers stability comparable to other hindered silyl ethers. More importantly, the benzyl moieties introduce an alternative deprotection pathway via hydrogenolysis, adding a layer of orthogonal cleavage strategy not available to purely alkyl-substituted silyl ethers.[3]

This guide will walk you through the reaction mechanism, provide a robust starting protocol, and address the most common challenges encountered in the lab to help you achieve high-yield, clean reactions.

Reaction Mechanism and Key Principles

The formation of a DBDM-silyl ether is analogous to other common silyl etherification reactions. The process is typically base-mediated and proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of dibenzyldimethylsilyl chloride (DBDM-Si-Cl).

The reaction is generally considered to be SN2-like at the silicon center. A base, commonly a non-nucleophilic amine like imidazole or triethylamine, serves two primary roles:

-

Activate the Silylating Agent: In solvents like DMF, bases such as imidazole can form a highly reactive silylimidazolium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[4]

-

Scavenge Acid Byproduct: The base neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from catalyzing unwanted side reactions or reversing the protection.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the DBDM-Si protection reaction.

Question 1: My reaction is very slow or has stalled, resulting in low yield. What are the primary causes?

This is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

-

Cause A: Insufficiently Reactive Silylating Agent: The electrophilicity of the silicon in DBDM-Si-Cl is crucial.

-

Solution: Ensure the quality of your DBDM-Si-Cl. Over time, it can hydrolyze with atmospheric moisture to form siloxanes, which are unreactive. Use a freshly opened bottle or repurify stored material if necessary. Consider switching from the chloride to the more reactive triflate (DBDM-Si-OTf) derivative, although this is a more expensive and moisture-sensitive reagent.

-

-

Cause B: Steric Hindrance: The reaction is highly sensitive to steric bulk around the hydroxyl group. Tertiary alcohols are significantly more challenging to protect than primary or secondary ones.

-

Solution: For hindered alcohols, increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. A more potent activating system, such as using DMAP (4-dimethylaminopyridine) as a catalyst (0.1 eq.) in conjunction with a stoichiometric base like triethylamine, can also accelerate the reaction.

-

-

Cause C: Ineffective Base or Solvent: The choice of base and solvent is critical for activating the silylating agent and ensuring all reactants are properly solvated.

-

Solution: Imidazole in DMF is a classic, highly effective system for silylations as it forms a potent silylating intermediate.[4] If solubility is an issue, DCM or acetonitrile can be used. For very sensitive substrates, a bulkier, non-nucleophilic base like 2,6-lutidine can prevent side reactions.

-

-

Cause D: Presence of Water: Water will rapidly consume the DBDM-Si-Cl, reducing the amount available to react with your alcohol.

-

Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

-

Question 2: How do I choose the optimal stoichiometry for my reaction?

Optimizing reagent ratios is crucial for maximizing yield while simplifying purification.

| Reagent | Stoichiometry (Equivalents) | Rationale & Expert Insight |

| Alcohol Substrate | 1.0 | The limiting reagent by definition. |

| DBDM-Si-Cl | 1.1 - 1.5 | A slight excess helps drive the reaction to completion, especially for less reactive alcohols. Using a large excess (>2 eq.) can complicate purification. |

| Base (e.g., Imidazole) | 2.0 - 2.5 | A significant excess is often required. Imidazole acts both as a catalyst and an acid scavenger. Using at least 2 equivalents ensures efficient formation of the reactive intermediate and complete neutralization of the HCl byproduct.[4] |

| Catalyst (e.g., DMAP) | 0.05 - 0.1 | Only needed for very hindered or unreactive alcohols. DMAP is highly nucleophilic and an excellent catalyst but can be difficult to remove during purification. |

Question 3: My purification is complicated by persistent byproducts. What are they and how can I remove them?

Difficult purification usually arises from byproducts of the reagents.

-

Problem: A white, water-soluble solid that is difficult to filter.

-

Likely Culprit: The hydrochloride salt of your amine base (e.g., imidazolium chloride).

-

Solution: During workup, perform an aqueous wash with water or a mild buffer (e.g., saturated NH₄Cl solution) to dissolve and remove the salt. If the product is not water-sensitive, partitioning between an organic solvent (like ethyl acetate or DCM) and water is highly effective.

-

-

Problem: A high-boiling, non-polar impurity visible on TLC/LCMS.

-

Likely Culprit: Siloxane (DBDM-Si-O-Si-DBDM), formed from the hydrolysis of DBDM-Si-Cl.

-

Solution: This highlights the importance of anhydrous conditions. Prevention is the best cure. If formed, it can often be removed by careful column chromatography, as it is typically less polar than the desired silyl ether product.

-

Question 4: What is the stability profile of the DBDM-silyl ether, and how do I deprotect it?

Understanding the stability of your protecting group is essential for planning subsequent synthetic steps.[2]

-

Stability:

-

Acidic Conditions: Similar to other hindered silyl ethers, DBDM-O-R bonds are cleaved under acidic conditions (e.g., acetic acid in THF/water, or stronger acids like HCl).[4] They are generally more stable than less hindered silyl ethers like TMS.

-

Basic Conditions: Stable to most non-aqueous basic conditions (e.g., organometallics, LDA, amine bases). They are generally stable to aqueous base as well.[4]

-

Fluoride-based Cleavage: This is the most common and mildest method for deprotection. Tetrabutylammonium fluoride (TBAF) in THF is the standard reagent.[1] The high strength of the Si-F bond is the driving force for this reaction.[5]

-

Orthogonal Cleavage (Unique to DBDM-Si): The benzyl groups can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C). This provides a powerful orthogonal deprotection strategy, allowing removal of the DBDM-Si group while leaving other silyl ethers (like TBS or TIPS) or acid-labile groups intact.

-

Standard Experimental Protocol

This protocol provides a robust starting point for the protection of a primary or secondary alcohol.

Methodology:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.) and imidazole (2.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.5 M. Stir until all solids are dissolved.

-

Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add dibenzyldimethylsilyl chloride (1.2 eq.) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

-

Workup: Once complete, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure DBDM-silyl ether.

References

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether. Leah4sci. [Link]

-

16: Silylethers. Chemistry LibreTexts. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Silyl Ether Protecting Groups: Videos & Practice Problems. Pearson. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

Sources

Common side reactions during Dibenzyldimethylsilane protection

Welcome to the Technical Support Center for Dibenzyldimethylsilane (Bn₂Me₂Si) protection. This guide is designed for researchers, scientists, and drug development professionals who are utilizing or considering the use of this specialized silyl ether protecting group. While not as commonly employed as TBS or TIPS, the dibenzyldimethylsilyl group offers a unique combination of steric bulk and deprotection pathways that can be advantageous in complex synthetic routes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of silyl and benzyl ether chemistry.

Section 1: Understanding the Dibenzyldimethylsilyl Protecting Group

The dibenzyldimethylsilyl group combines the features of a bulky silyl ether with the deprotection versatility of a benzyl ether. The presence of two benzyl groups on the silicon atom significantly increases its steric hindrance compared to a standard dimethylsilyl group, offering enhanced stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a dibenzyldimethylsilyl protecting group over more common silyl ethers like TBDMS or TIPS?

The primary advantage lies in its orthogonal deprotection possibilities. While it can be cleaved under standard fluoride-mediated conditions typical for silyl ethers, the benzyl groups also allow for deprotection via catalytic hydrogenation. This dual reactivity provides flexibility in complex syntheses where multiple protecting groups are present. Additionally, the increased steric bulk can offer greater stability in certain acidic or basic environments compared to smaller silyl ethers.

Q2: What are the general conditions for introducing the dibenzyldimethylsilyl group?

Typically, the alcohol is treated with dibenzyldimethylsilyl chloride (Bn₂Me₂SiCl) in the presence of a base. Common conditions involve using an amine base like imidazole or triethylamine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). For sterically hindered alcohols, a stronger base or more forcing conditions might be necessary.

Q3: What are the standard methods for cleaving a dibenzyldimethylsilyl ether?

There are two primary methods for deprotection:

-

Fluoride-mediated cleavage: Reagents such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) are effective. The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-O bond.[1]

-

Catalytic Hydrogenation: The benzyl groups can be removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[2] This method is advantageous when other functional groups sensitive to fluoride are present.

Section 3: Troubleshooting Guide for this compound Protection

This section addresses common issues that may arise during the protection and deprotection of alcohols with the dibenzyldimethylsilyl group.

Low Yield During the Protection Step

Problem: The reaction to form the dibenzyldimethylsilyl ether is sluggish or results in a low yield of the desired product.

Possible Causes & Solutions:

| Cause | Recommended Solution | Scientific Rationale |

| Steric Hindrance | For hindered secondary or tertiary alcohols, consider using a more reactive silylating agent like dibenzyldimethylsilyl triflate (Bn₂Me₂SiOTf) in the presence of a non-nucleophilic hindered base such as 2,6-lutidine.[3] Alternatively, increasing the reaction temperature or using a more polar solvent like DMF can enhance the reaction rate. | Silyl triflates are more electrophilic than silyl chlorides, facilitating the reaction with sterically hindered nucleophiles.[3] DMF can catalyze the silylation reaction.[4] |

| Insufficiently Anhydrous Conditions | Ensure all glassware is oven-dried and the solvent is anhydrous. Water will compete with the alcohol for the silylating agent, leading to the formation of dibenzyldimethylsilanol as a byproduct. | Silyl halides are highly moisture-sensitive and will readily react with water. |

| Inappropriate Base | For sensitive substrates, a weaker, non-nucleophilic base may be required to prevent side reactions. If the reaction is slow, a stronger base like sodium hydride (NaH) can be used to pre-form the alkoxide, but compatibility with other functional groups must be considered. | The choice of base influences the nucleophilicity of the alcohol and can impact the overall reaction outcome.[2] |

Side Reactions During Deprotection

Problem: Unwanted byproducts are observed during the cleavage of the dibenzyldimethylsilyl ether.

3.2.1. Fluoride-Mediated Deprotection Issues

Problem: Incomplete deprotection or formation of byproducts when using TBAF.

Possible Causes & Solutions:

| Cause | Recommended Solution | Scientific Rationale |

| Steric Hindrance | The bulky nature of the dibenzyldimethylsilyl group can slow down the fluoride-mediated cleavage. Increase the reaction time, temperature, or the equivalents of TBAF. | The steric bulk around the silicon atom can hinder the approach of the fluoride nucleophile.[5] |

| Base-Sensitive Functional Groups | Commercial TBAF solutions are often basic due to the presence of hydroxide ions. If your substrate is base-sensitive, consider using a buffered fluoride source such as HF-pyridine or triethylamine trihydrofluoride.[1] | These buffered reagents provide a source of fluoride ions under less basic conditions, preserving the integrity of base-labile functionalities. |

| Formation of Siloxanes | Incomplete reaction or workup can lead to the formation of disiloxanes from the silyl byproducts, which can complicate purification. A mild acidic workup can help to hydrolyze these species. | Silanols formed during deprotection can condense to form siloxanes. |

3.2.2. Catalytic Hydrogenation Issues

Problem: Incomplete deprotection or unexpected reduction of other functional groups during catalytic hydrogenation.

Possible Causes & Solutions:

| Cause | Recommended Solution | Scientific Rationale |

| Catalyst Poisoning | If the substrate contains sulfur or other catalyst poisons, a larger amount of catalyst may be required, or a pre-treatment to remove the poison might be necessary. | Sulfur-containing functional groups can irreversibly bind to the palladium surface, deactivating the catalyst. |

| Over-reduction of Aromatic Rings | In some cases, particularly with prolonged reaction times or high hydrogen pressure, the aromatic rings of the benzyl groups can be hydrogenated to cyclohexylmethyl groups.[6] | This is a known side reaction in catalytic hydrogenation, especially with highly active catalysts or under forcing conditions.[6] Monitoring the reaction closely by TLC or LC-MS is crucial. |

| Incomplete Reaction | The bulky nature of the protecting group may hinder access to the catalyst surface. Ensure efficient stirring and consider using a higher catalyst loading or a different solvent system. | Effective mass transfer of the substrate to the catalyst surface is critical for efficient hydrogenation. |

Section 4: Experimental Protocols

General Protocol for Dibenzyldimethylsilyl Protection

-

To a solution of the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) at 0 °C, add dibenzyldimethylsilyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Fluoride-Mediated Deprotection

-

To a solution of the dibenzyldimethylsilyl ether (1.0 eq) in THF (0.2 M), add a 1 M solution of TBAF in THF (3.0 eq).

-

Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

General Protocol for Deprotection via Catalytic Hydrogenation

-

Dissolve the dibenzyldimethylsilyl ether (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add 10% palladium on carbon (10-20 mol % Pd).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Section 5: Visualizing Reaction Pathways

Diagram 1: Dibenzyldimethylsilyl Protection of an Alcohol

Caption: Orthogonal deprotection strategies for the Bn₂Me₂Si group.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

Patschinski, P., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(17), 8348–8357. [Link]

-

DiLauro, A. M., Seo, W., & Phillips, S. T. (2011). Catalytic quantities of fluoride at neutral pH in mixed organic-aqueous solutions that contain buffer cleaved various silicon-oxygen bonds. The Journal of Organic Chemistry, 76(18), 7352–7358. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Biswas, T. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol [Video]. YouTube. [Link]

-

Wikipedia. (2023, November 29). Silyl ether. In Wikipedia. [Link]

-

Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. [Link]

-

Gomez, L., Gellibert, F., & Wagner, A. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Chemistry – A European Journal, 26(20), 4478–4482. [Link]

Sources

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. DIBENZYL DIMETHYL SILANE | 17964-30-6 [chemicalbook.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Technical Support Center: Dibenzyldimethylsilane Protecting Group

Welcome to the technical support center for silyl ether protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of dibenzyldimethylsilane (DBDMS) ethers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This guide is structured as a series of questions and answers that address the most common issues observed in the field.

Frequently Asked Questions & Troubleshooting

Q1: My DBDMS deprotection via catalytic hydrogenation is sluggish or has stalled completely. What are the primary causes?

Incomplete deprotection is a frequent challenge, but it can almost always be resolved by systematically evaluating the key reaction parameters.[1][2] The cleavage of the benzyl-silicon bond via hydrogenolysis is a catalytic process sensitive to several factors.

-

Catalyst Activity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by poor quality, improper storage, or poisoning. Catalysts like Palladium on Carbon (Pd/C) are often pyrophoric and can be deactivated by atmospheric oxygen or moisture over time.

-

Catalyst Poisoning: This is a very common culprit. Trace amounts of sulfur-containing compounds (e.g., from thiols, thioethers) or certain nitrogen-containing heterocycles can irreversibly bind to the palladium surface, rendering it inactive.[3] Amines, both in the substrate and as products, can also coordinate to the palladium and slow the reaction.[4]

-

Hydrogen Source & Delivery: Whether you are using hydrogen gas (H₂) or a transfer hydrogenation reagent, inefficient delivery to the catalyst's active sites will stall the reaction. For H₂ gas, this can be due to poor agitation, insufficient pressure, or leaks in the system. For transfer reagents like ammonium formate or cyclohexadiene, the issue may be degradation of the reagent or suboptimal reaction temperatures.[5][6]

-

Solvent Choice: The solvent must fully dissolve the substrate while also being compatible with the catalyst and hydrogen source. Protic solvents like ethanol or methanol are often excellent choices as they can help with protonolysis of the intermediate species at the catalyst surface.

-

Steric Hindrance: While DBDMS is considered a relatively labile group, significant steric congestion around the silyl ether can impede its access to the catalytic surface, slowing the rate of deprotection.

Q2: I suspect my palladium catalyst is inactive. How can I diagnose and solve this?

A systematic approach is crucial. First, rule out other factors. If you are confident in your hydrogen source and solvent system, focus on the catalyst.

Diagnostic Steps:

-

Run a Control Reaction: Use a simple, reliable substrate known to undergo rapid hydrogenolysis, such as benzyl benzoate. If this reaction also fails with the same batch of catalyst, the catalyst is likely the problem.

-

Visual Inspection: Old Pd/C can sometimes appear clumpy or grayish rather than a fine, black powder. While not definitive, it can be an indicator of degradation.

Solutions & Best Practices:

-

Use a Fresh Batch: The most straightforward solution is to open a fresh bottle of catalyst.

-

Proper Handling: Always handle Pd/C under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Use a dry powder funnel for transfers and do not use metal spatulas that could generate sparks.

-

Increase Catalyst Loading: For difficult substrates or if mild catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the issue.

-

Consider a Different Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective and less susceptible to poisoning, particularly by nitrogen-containing compounds.

-

Acidic Additives: For substrates that are acid-stable, adding a small amount of a non-coordinating acid (like HCl or HOAc) can protonate basic functional groups (like amines) on the substrate, preventing them from poisoning the catalyst.[4] Recently, the use of solid acid co-catalysts like niobic acid has been shown to facilitate these deprotections effectively.[4]

Q3: My reaction is clean but incomplete. Could this be an equilibrium issue or a byproduct inhibition?

While this deprotection is generally considered irreversible due to the formation of H₂ and toluene, the reaction can stall due to the formation of an inhibitory intermediate. The deprotection proceeds in two steps, first cleaving one benzyl group to form a monobenzyldimethylsilyl ether intermediate, then cleaving the second. It is possible for this intermediate to be more challenging to deprotect or for the product alcohol itself to coordinate to the catalyst, slowing the reaction.

Troubleshooting Stalled Reactions:

-

Filter and Add Fresh Catalyst: If the reaction has stalled, carefully filter the mixture through a pad of Celite® (under inert atmosphere) to remove the old catalyst and add a fresh portion. If the reaction proceeds, it confirms a catalyst deactivation issue.

-

Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to complete the final stages of the deprotection.

-

Change Hydrogen Source: If using transfer hydrogenation with ammonium formate, which decomposes to provide hydrogen, the reaction may have simply run out of the hydrogen source. Adding another equivalent of the transfer reagent can restart the reaction.

Q4: Hydrogenolysis is incompatible with other functional groups in my molecule. What are my orthogonal deprotection options?

This is a critical consideration in complex molecule synthesis.[7] Fortunately, the silyl ether nature of the DBDMS group provides an excellent alternative deprotection pathway using fluoride ions.

-

Fluoride-Mediated Deprotection: The high affinity of fluorine for silicon is the basis for this method. Tetrabutylammonium fluoride (TBAF) is the most common reagent.[8][9] The reaction is typically fast and occurs at room temperature. It is orthogonal to functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups.

-

Acid-Mediated Deprotection: Silyl ethers can also be cleaved under acidic conditions.[8] However, this method is generally less selective than fluoride-mediated cleavage and can be harsher than hydrogenolysis.[10] It is only recommended if the substrate is robust and lacks other acid-labile protecting groups.

Table 1: Comparison of Primary Deprotection Conditions for DBDMS Ethers

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | 10 mol% Pd/C, H₂ (1 atm) or Ammonium Formate (3-5 eq.), MeOH/THF, rt, 2-16h | Mild, neutral conditions; high yielding; byproducts (toluene) are volatile. | Sensitive to catalyst poisons; reduces other functional groups (alkenes, Cbz, etc.).[3] |

| Fluoride Cleavage | TBAF (1.1-1.5 eq.), THF, rt, 30 min-4h | Very fast and mild; highly selective for silyl ethers; orthogonal to hydrogenolysis.[9] | TBAF can be basic, affecting base-labile groups; requires anhydrous conditions for best results. |

| Acidic Cleavage | Acetic Acid/THF/H₂O (3:1:1), rt or p-TsOH (cat.), MeOH, rt | Inexpensive reagents. | Less selective; requires acidic conditions which may not be compatible with other protecting groups.[8] |

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenolysis

This protocol uses ammonium formate as a convenient and safe alternative to hydrogen gas.[6]

-

Setup: Dissolve the DBDMS-protected substrate (1.0 eq.) in methanol (approx. 0.1 M).

-

Inerting: Place the flask under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 wt% of the substrate).

-

Reagent Addition: Add ammonium formate (5.0 eq.) in one portion.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is often accompanied by gentle bubbling.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Deprotection with Tetrabutylammonium Fluoride (TBAF)

This protocol is ideal when reductive conditions must be avoided.[8]

-

Setup: Dissolve the DBDMS-protected substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) in a flask under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise via syringe at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in less than 1 hour.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visual Guides & Workflows

Mechanism of Hydrogenolysis

Caption: Catalytic cycle for DBDMS deprotection via hydrogenolysis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting incomplete deprotection.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Sellner, B., et al. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

-

ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Retrieved from [Link]

-

Packer, L. E., et al. (1998). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection - Volumes 1-5. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

PubMed. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Retrieved from [Link]

-

Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

PubMed Central. (2014). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Retrieved from [Link]

-

ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

-

Reddit. (2023). Silly Ether Protection gone Wrong. r/Chempros. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

-

ResearchGate. (2014). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Retrieved from [Link]

-

PubMed Central. (1997). Novel reagents for chemical cleavage at abasic sites and UV photoproducts in DNA. Retrieved from [Link]

-

YouTube. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

YouTube. (2021). Organic Chemistry - DDQ Deprotection Mechanism. Retrieved from [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Chinese Chemical Letters. (1994). DICHLORODIMETHYLSILANE-A USEFUL REAGENT FOR THE CLEAVAGE OF PEPTIDYL WANG RESIN. Retrieved from [Link]

Sources

- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Scaling Up Dibenzyldimethylsilane Protection & Deprotection

Welcome to the Technical Support Center for the dibenzyldimethylsilane (DBDM-Si) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement and scale up the use of this versatile protecting group for hydroxyl functionalities. Here, we address common challenges and provide in-depth, field-proven insights to ensure your success in moving from bench-scale experiments to larger-scale production.

Introduction to the this compound (DBDM-Si) Protecting Group

The this compound (DBDM-Si) group offers a unique combination of stability and selective deprotection, making it an attractive choice for complex multi-step syntheses. As a silyl ether, it provides robust protection for alcohols against a variety of reaction conditions. The presence of two benzyl groups on the silicon atom allows for deprotection via catalytic transfer hydrogenolysis, a milder alternative to harsh acidic or fluoride-based methods often used for other silyl ethers.[1] This orthogonality is particularly valuable in the synthesis of sensitive and complex molecules.

However, scaling up any chemical process introduces new challenges, and the use of the DBDM-Si group is no exception. This guide will walk you through potential issues and provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Protection of Alcohols with DBDM-SiCl

Question 1: My DBDM-Si protection reaction is sluggish and gives low yields, especially with sterically hindered alcohols. How can I improve this?

Answer:

This is a common issue when scaling up silylation reactions. The root cause often lies in suboptimal reaction conditions or the choice of base. Here’s a breakdown of factors to consider:

-

Causality: The silylation of an alcohol with dibenzyldimethylsilyl chloride (DBDM-SiCl) is a nucleophilic substitution reaction at the silicon center. Steric hindrance around the alcohol and the silicon atom can significantly slow down the reaction rate. On a larger scale, inefficient mixing and mass transfer can exacerbate this issue.

-

Troubleshooting Steps:

-

Choice of Base: Imidazole is a common choice for silylation, acting as both a base and a nucleophilic catalyst.[2] For hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine may be more effective.[3] When scaling up, ensure the base is thoroughly dried, as moisture will consume the silylating agent.

-

Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are typically used.[2] DMF can accelerate the reaction due to its high polarity and ability to dissolve imidazole salts, but it can complicate work-up on a large scale due to its high boiling point. Consider switching to a solvent like acetonitrile, which can offer a good balance of reactivity and ease of removal.

-

Temperature: While room temperature is often sufficient for primary alcohols, secondary and tertiary alcohols may require elevated temperatures (40-60 °C) to achieve a reasonable reaction rate.[4] Monitor the reaction closely for any potential side reactions at higher temperatures.

-

Silylating Agent Activation: For particularly challenging substrates, consider converting the DBDM-SiCl to a more reactive silyl triflate (DBDM-SiOTf) in situ using silver triflate (AgOTf).[2] This is a more expensive option but can be highly effective.

-

Question 2: During the work-up of my large-scale DBDM-Si protection reaction, I'm observing the formation of emulsions and difficulty in separating the aqueous and organic layers. What's causing this and how can I prevent it?

Answer:

Emulsion formation is a frequent challenge in large-scale work-ups, particularly when dealing with silyl ethers and amine salts.

-

Causality: The primary culprits are the hydrochloride salts of the amine base (e.g., imidazole hydrochloride) and unreacted silylating agent, which can hydrolyze to form silanols. These species can act as surfactants, stabilizing emulsions.

-

Troubleshooting Steps:

-

Filtration Before Quenching: Before the aqueous wash, consider filtering the reaction mixture through a pad of celite or silica gel to remove the bulk of the amine hydrochloride salts.

-

Aqueous Wash Optimization: Use a saturated solution of a mild acid, such as ammonium chloride (NH₄Cl), for the initial wash instead of plain water.[2] This will help to protonate any remaining amine and draw it into the aqueous layer more effectively. Avoid strong acids, which could potentially cleave the silyl ether.

-

Brine Wash: A final wash with saturated sodium chloride (brine) will help to break emulsions by increasing the ionic strength of the aqueous phase, effectively "salting out" the organic layer.

-

Solvent Choice: If emulsions persist, consider using a less polar solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate, which have a lower tendency to form stable emulsions compared to DCM.

-

Question 3: After purification by column chromatography, I'm still seeing impurities in my DBDM-Si protected product. What are the likely side products and how can I improve purity?

Answer:

On a large scale, even minor side reactions can lead to significant impurities.

-

Causality: The main byproducts are typically siloxanes, formed from the hydrolysis of unreacted DBDM-SiCl or the protected alcohol itself if moisture is present. Another possibility is the formation of silylated byproducts from impurities in the starting material.

-

Troubleshooting Steps:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be rigorously dried before use.

-

Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the silylating agent to ensure complete conversion of the alcohol. However, a large excess can lead to more siloxane byproducts.[2]

-

Purification Strategy:

-

Crystallization: If your product is a solid, crystallization is often a more scalable and efficient purification method than chromatography.

-

Distillation: For volatile products, distillation under reduced pressure can be effective.

-

Optimized Chromatography: If chromatography is necessary, consider using a gradient elution to better separate the product from non-polar siloxane impurities. A plug of silica gel filtration before full chromatography can also remove baseline impurities.[5]

-

-

Part 2: Deprotection of DBDM-Si Ethers via Catalytic Transfer Hydrogenolysis

Question 4: My catalytic transfer hydrogenolysis deprotection is incomplete, even after extended reaction times. What are the key parameters to optimize for this reaction at scale?

Answer:

Incomplete deprotection is a common hurdle when scaling up catalytic reactions. The efficiency of catalytic transfer hydrogenolysis is highly dependent on several factors.

-

Causality: The reaction involves the transfer of hydrogen from a donor molecule to the substrate on the surface of a palladium catalyst.[1] Poor catalyst activity, inefficient hydrogen donor transfer, or the presence of catalyst poisons can all lead to incomplete reactions.

-

Troubleshooting Steps:

-

Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the most common catalyst.[1] Ensure you are using a high-quality, active catalyst. For large-scale reactions, a higher catalyst loading (5-10 mol %) may be necessary. The water content of commercial Pd/C can affect its activity, so consider using a freshly opened batch or drying the catalyst under vacuum.

-

Hydrogen Donor: Ammonium formate, formic acid, and cyclohexene are common hydrogen donors.[1][6] Ammonium formate is often preferred for its ease of handling. Ensure an adequate excess of the hydrogen donor is used (typically 5-10 equivalents). The choice of donor can also be critical; for some substrates, formic acid may be more effective.[6]

-

Solvent and Temperature: The reaction is typically run in an alcohol solvent like methanol or ethanol. The temperature can be gently heated (40-50 °C) to increase the reaction rate.

-

Agitation: Efficient mixing is crucial for bringing the substrate, hydrogen donor, and catalyst into contact. On a larger scale, ensure your reactor is equipped with adequate agitation.

-

Catalyst Poisoning: Sulfur-containing functional groups or impurities can poison the palladium catalyst. If your substrate contains such groups, this deprotection method may not be suitable. Pre-treating the substrate with a scavenger resin may be an option.

-

Question 5: I'm concerned about the safety of running a large-scale hydrogenolysis reaction. What are the primary hazards and how can they be mitigated?

Answer:

Safety is paramount when scaling up any reaction, especially those involving flammable gases and pyrophoric catalysts.

-

Hazards:

-

Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7][8]

-

Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry and containing residual hydrogen or solvent.[7]

-

Exothermic Reaction: The hydrogenolysis reaction can be exothermic, and on a large scale, this can lead to a runaway reaction if not properly controlled.

-

-

Mitigation Strategies:

-

Inert Atmosphere: Always handle the catalyst and set up the reaction under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen.[8]

-

Catalyst Handling: Never add dry Pd/C to a flammable solvent in the air. The catalyst should be added to the reaction vessel first, followed by purging with an inert gas, and then the solvent and other reagents are added. Alternatively, the catalyst can be added as a slurry in a small amount of the reaction solvent.

-

Safe Hydrogen Source: For catalytic transfer hydrogenolysis, a hydrogen donor is used in place of hydrogen gas, which significantly reduces the risk associated with handling gaseous hydrogen.[1]

-

Temperature Control: Use a reactor with a cooling system to manage any exotherm. Add the hydrogen donor slowly to control the reaction rate.

-

Safe Work-up: After the reaction is complete, the mixture should be purged with an inert gas to remove any dissolved hydrogen. The catalyst should be filtered carefully. Do not allow the filter cake to dry completely in the air. It should be wetted with water or a high-boiling point solvent before disposal.

-

Question 6: The work-up and purification of my large-scale deprotection are proving difficult. How can I efficiently remove the catalyst and byproducts?

Answer:

Efficient purification is key to obtaining a high-purity product on a large scale.

-

Causality: The main challenges are the complete removal of the fine palladium on carbon catalyst and the separation of the desired alcohol from the silyl byproducts and any remaining hydrogen donor.

-

Troubleshooting Steps:

-

Catalyst Filtration: Filter the reaction mixture through a pad of celite. This will help to trap the fine catalyst particles. For very fine particles, a membrane filter may be necessary. Ensure the filtration is done under an inert atmosphere to prevent the catalyst from igniting.

-

Byproduct Removal:

-

The primary byproduct is dibenzyldimethylsilanol or its corresponding disiloxane. These are generally non-polar and can often be removed by crystallization of the desired alcohol or by washing the organic extract with a dilute base (e.g., 1M NaOH) to deprotonate the silanol and extract it into the aqueous layer.

-

If ammonium formate was used as the hydrogen donor, an aqueous work-up will effectively remove it.

-

-

Aqueous Work-up: A standard aqueous work-up with a suitable organic solvent will help to remove most of the polar byproducts.

-

Crystallization: If the final product is a solid, crystallization is the most effective and scalable method for achieving high purity.

-

Experimental Protocols

Scalable Protection of a Primary Alcohol with DBDM-SiCl

Materials:

-

Primary Alcohol (1.0 eq)

-

Dibenzyldimethylsilyl chloride (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (Brine)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a clean, dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the primary alcohol and anhydrous DCM.

-

Add imidazole to the solution and stir until it is fully dissolved.

-

Slowly add a solution of dibenzyldimethylsilyl chloride in anhydrous DCM via the addition funnel, maintaining the internal temperature below 30 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the imidazole hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude DBDM-Si protected alcohol.

-

Purify the crude product by crystallization or column chromatography.

Scalable Deprotection of a DBDM-Si Ether via Catalytic Transfer Hydrogenolysis

Materials:

-

DBDM-Si protected alcohol (1.0 eq)

-

10% Palladium on Carbon (5-10 mol %)

-

Ammonium formate (5-10 eq)

-

Methanol

-

Celite

Procedure:

-

To a clean, dry, inerted reactor equipped with a mechanical stirrer, condenser, and thermometer, carefully add the 10% Pd/C catalyst under a stream of nitrogen.

-

Add methanol to the reactor, followed by the DBDM-Si protected alcohol.

-

Begin stirring and heat the mixture to 40-50 °C.

-

Slowly add the ammonium formate in portions to control the initial exotherm and gas evolution.

-

Stir the reaction mixture at 40-50 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and purge with nitrogen.

-

Carefully filter the mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry completely in the air.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude alcohol.

-

Purify the crude product by crystallization or column chromatography.

Visualizations

DBDM-Si Protection and Deprotection Workflow

Caption: Overall workflow for DBDM-Si protection and deprotection.

Troubleshooting Logic for Scalable Silylation

Caption: Decision tree for troubleshooting low-yield silylation reactions.

Quantitative Data Summary

| Parameter | Protection (Silylation) | Deprotection (CTH) |

| Key Reagents | Dibenzyldimethylsilyl chloride, Imidazole/2,6-Lutidine | 10% Pd/C, Ammonium formate |

| Typical Solvent | Dichloromethane (DCM), Acetonitrile | Methanol, Ethanol |

| Temperature | Room Temperature to 60 °C | 40 - 50 °C |

| Reaction Time | 2 - 24 hours | 1 - 12 hours |

| Common Issues | Incomplete reaction, Emulsions during work-up | Incomplete deprotection, Catalyst handling |

| Scalability Concerns | Heat management, Purification of byproducts | Catalyst safety and filtration, Exotherm control |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. Silyl Groups - Gelest [technical.gelest.com]

- 4. General Silylation Procedures - Gelest [technical.gelest.com]

- 5. What is Large Scale Water Purification? - Guangzhou Chunke Environmental Technology Co. Ltd. [chunkerowaterplant.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.wisc.edu [chem.wisc.edu]

Validation & Comparative

A Tale of Two Silyl Ethers: A Comparative Guide to Dibenzyldimethylsilane and TBS as Alcohol Protecting Groups

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For the ubiquitous hydroxyl group, silyl ethers have emerged as a versatile and reliable choice. Among the plethora of available silyl protecting groups, the tert-butyldimethylsilyl (TBS) group has long been a workhorse. However, the unique properties of the dibenzyldimethylsilyl group offer a compelling alternative, particularly when strategic, orthogonal deprotection is required. This guide provides an in-depth, objective comparison of the performance of dibenzyldimethylsilane versus TBS as a protecting group for alcohols, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Strategic Implications

| Feature | Dibenzyldimethylsilyl (DBDMS) Ether | tert-Butyldimethylsilyl (TBS) Ether |

| Structure | ||

| Primary Deprotection Method | Hydrogenolysis | Fluoride-mediated cleavage |

| Orthogonality | Orthogonal to fluoride- and acid/base-labile groups | Orthogonal to hydrogenolysis-labile groups |

| Steric Hindrance | Moderate | High |

| Stability to Acid | Moderate | High[1][2] |

| Stability to Base | High[1] | High[1] |

The Cornerstone of Silyl Ether Stability: A Tale of Sterics

The stability of silyl ethers is fundamentally governed by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically encumbered groups provide a more effective shield for the silicon-oxygen bond, hindering the approach of nucleophiles or protons that would initiate cleavage.[1] The tert-butyldimethylsilyl (TBS) group, with its bulky tert-butyl moiety, is significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS).[2] While direct quantitative comparisons with this compound are less common in the literature, the presence of two benzyl groups suggests a moderate level of steric hindrance, likely rendering it more stable than TMS but potentially more susceptible to acid-catalyzed cleavage than the exceptionally bulky TBS group.

Dibenzyldimethylsilyl Ethers: A Gateway to Orthogonal Deprotection

The defining feature of the dibenzyldimethylsilyl protecting group is its unique mode of cleavage: hydrogenolysis. The two benzyl groups are susceptible to cleavage by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is exceptionally mild and highly selective, leaving most other functional groups, including other silyl ethers like TBS, untouched. This orthogonality is a powerful tool in complex syntheses where multiple hydroxyl groups require independent protection and deprotection.

Experimental Protocol: Protection of a Primary Alcohol with Dibenzyldimethylsilyl Chloride

Objective: To protect a primary alcohol using dibenzyldimethylsilyl chloride.

Materials:

-

Primary alcohol (1.0 equiv)

-

Dibenzyldimethylsilyl chloride (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add dibenzyldimethylsilyl chloride (1.2 equiv) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-